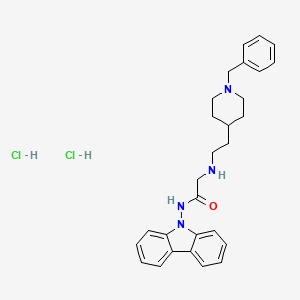
Ebov-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov-IN-2 is a small molecule inhibitor specifically designed to target the Ebola virus (EBOV). This compound has shown promising antiviral activity by inhibiting the entry and replication of the virus in host cells. The Ebola virus is a member of the Filoviridae family and is known for causing severe hemorrhagic fever with high mortality rates. The development of this compound represents a significant advancement in the search for effective treatments against Ebola virus disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ebov-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
- Formation of the core scaffold through a series of condensation reactions.
- Introduction of specific substituents via nucleophilic substitution or electrophilic addition reactions.
- Purification and isolation of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves:
- Scaling up the reaction conditions to accommodate larger quantities of starting materials.
- Implementing continuous flow chemistry to enhance reaction efficiency.
- Utilizing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Ebov-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability and efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace specific substituents on the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their antiviral activity.
Wissenschaftliche Forschungsanwendungen
Ebov-IN-2 has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable tool for studying the chemical properties and reactivity of small molecule inhibitors.
Biology: this compound is used to investigate the molecular mechanisms of Ebola virus entry and replication in host cells.
Medicine: The compound is being explored as a potential therapeutic agent for treating Ebola virus disease, with ongoing preclinical and clinical studies.
Industry: this compound is utilized in the development of antiviral drugs and diagnostic assays for detecting Ebola virus infections.
Wirkmechanismus
Ebov-IN-2 exerts its antiviral effects by targeting the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells. The compound binds to the GP, preventing its interaction with the host cell receptor Niemann-Pick C1 (NPC1). This inhibition blocks the fusion of the viral and host cell membranes, thereby preventing the release of the viral genome into the host cell cytoplasm. Additionally, this compound may interfere with the viral replication process by disrupting the function of viral proteins involved in RNA synthesis.
Vergleich Mit ähnlichen Verbindungen
Embelin: A small molecule that inhibits the interaction between Ebola virus nucleoprotein and VP30 protein.
Kobe2602: Another inhibitor targeting the VP30-nucleoprotein interaction.
Tilorone: Identified as an active molecule against Ebola virus in vitro.
Pyronaridine: Exhibits antiviral activity against Ebola virus.
Quinacrine: Another compound with in vitro activity against Ebola virus.
Uniqueness of Ebov-IN-2: this compound is unique due to its specific mechanism of action targeting the Ebola virus glycoprotein, which is crucial for viral entry. This distinct mode of inhibition sets it apart from other compounds that may target different viral proteins or pathways. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent for Ebola virus disease.
Eigenschaften
Molekularformel |
C28H34Cl2N4O |
|---|---|
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
2-[2-(1-benzylpiperidin-4-yl)ethylamino]-N-carbazol-9-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C28H32N4O.2ClH/c33-28(30-32-26-12-6-4-10-24(26)25-11-5-7-13-27(25)32)20-29-17-14-22-15-18-31(19-16-22)21-23-8-2-1-3-9-23;;/h1-13,22,29H,14-21H2,(H,30,33);2*1H |
InChI-Schlüssel |
DCBGRZKBCDOWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CCNCC(=O)NN2C3=CC=CC=C3C4=CC=CC=C42)CC5=CC=CC=C5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















